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molecular formula C13H18O2 B1593914 Ethanone, 1-[4-(pentyloxy)phenyl]- CAS No. 5467-56-1

Ethanone, 1-[4-(pentyloxy)phenyl]-

Cat. No. B1593914
M. Wt: 206.28 g/mol
InChI Key: KJQMDQDQXJDXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06884868B1

Procedure details

Dimethylformamide (485 l), p-pentyloxyacetophenone (30.3 kg) and dimethyl terephthalate (45.6 kg) were charged in 2000-liter reactor and stirred. To this mixture was added potassium tert-butoxide (24.7 kg) in several portions and, after that, a reaction was carried out at the inner temperature of 20 to 25° C. for 3.5 hours. After completion of the reaction, methanol (1210 l) was added to the reaction solution at 20 to 30° C. and then 6N hydrochloric acid (49 l) at 5 to 15° C. The mixture was stirred at room temperature for 1 hour, and the resulting appeared crystals were filtered and washed with methanol (152 l) and then water (152 l). The crystals were dried overnight in vacuo to give 1-(4-methoxycarbonylphenyl)-3-(4-pentyloxyphenyl)propane-1,3-dione (49.6 kg).
Quantity
24.7 kg
Type
reactant
Reaction Step One
Quantity
49 L
Type
reactant
Reaction Step Two
Quantity
1210 L
Type
solvent
Reaction Step Three
Quantity
30.3 kg
Type
reactant
Reaction Step Four
Quantity
45.6 kg
Type
reactant
Reaction Step Four
Quantity
485 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH3:5].[C:16](OC)(=[O:27])[C:17]1[CH:26]=[CH:25][C:20]([C:21]([O:23][CH3:24])=[O:22])=[CH:19][CH:18]=1.CC(C)([O-])C.[K+].Cl>CO.CN(C)C=O>[CH3:24][O:23][C:21]([C:20]1[CH:25]=[CH:26][C:17]([C:16](=[O:27])[CH2:14][C:13]([C:10]2[CH:9]=[CH:8][C:7]([O:6][CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])=[CH:12][CH:11]=2)=[O:15])=[CH:18][CH:19]=1)=[O:22] |f:2.3|

Inputs

Step One
Name
Quantity
24.7 kg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
49 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1210 L
Type
solvent
Smiles
CO
Step Four
Name
Quantity
30.3 kg
Type
reactant
Smiles
C(CCCC)OC1=CC=C(C=C1)C(C)=O
Name
Quantity
45.6 kg
Type
reactant
Smiles
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
Name
Quantity
485 L
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction solution at 20 to 30° C.
CUSTOM
Type
CUSTOM
Details
at 5 to 15° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with methanol (152 l)
CUSTOM
Type
CUSTOM
Details
The crystals were dried overnight in vacuo
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
COC(=O)C1=CC=C(C=C1)C(CC(=O)C1=CC=C(C=C1)OCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 49.6 kg
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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